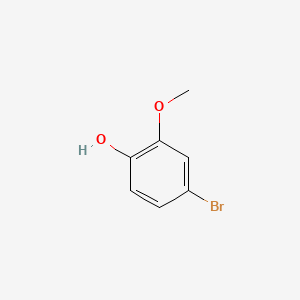

4-Bromo-2-methoxyphenol

Vue d'ensemble

Description

4-Bromo-2-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by a bromine atom and a methoxy group, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-2-methoxyphenol can be synthesized through several methods. One common method involves the bromination of 2-methoxyphenol (guaiacol) using bromine in the presence of a suitable solvent like chloroform or acetic acid. The reaction is typically carried out at low temperatures to control the bromination process and avoid over-bromination .

Another method involves the use of bromine and a catalyst such as iron(III) bromide to facilitate the bromination reaction. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of automated systems allows for better control of temperature, pressure, and reactant concentrations, leading to more efficient production processes .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.

Major Products

Substituted Phenols: Products formed from nucleophilic substitution reactions.

Quinones: Products formed from oxidation reactions.

De-brominated Phenols: Products formed from reduction reactions.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

4-Bromo-2-methoxyphenol serves as an important intermediate in the synthesis of various organic compounds. Its utility is highlighted in several key reactions:

- Diels–Alder Reactions : Surasani et al. demonstrated its application in the Diels–Alder reaction involving 4-halogenated masked o-benzoquinones with electron-rich dienophiles. This reaction produces polyfunctionalized bicyclic systems, showcasing the compound's ability to facilitate complex organic transformations .

- Synthesis of Key Intermediates : Zhu et al. reported the use of this compound in synthesizing 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, an essential precursor for Bosutinib, a drug used in cancer treatment. The synthesis involved multiple steps including Friedel-Crafts reaction and intramolecular cyclization, yielding a product with high purity .

- Novel Scyphostatin Analogues : Runcie et al. utilized this compound to synthesize novel scyphostatin analogues through oxidation and subsequent reactions, demonstrating its versatility as a building block in complex organic synthesis .

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry:

- Anticancer Activity : Recent studies have explored the cytotoxic effects of various derivatives of this compound against cancer cell lines. For instance, novel Schiff base complexes derived from this compound were tested against Hep-G2 liver carcinoma and MCF7 breast cancer cell lines, revealing significant cytotoxicity .

- Pharmaceutical Intermediates : The synthesis of intermediates for pharmaceuticals such as Bosutinib emphasizes its relevance in drug development. The processes involved often require high yields and purity, which this compound can provide through efficient synthetic routes .

Material Science Applications

In material science, this compound has been utilized in creating functional materials:

- Polymer Chemistry : Its derivatives have been investigated for use in polymerization processes, contributing to the development of new materials with tailored properties. The ability to form stable intermediates makes it suitable for various polymerization techniques .

Data Table: Summary of Applications

Case Study 1: Synthesis of Bosutinib Intermediate

Zhu et al. outlined a multi-step synthesis starting from this compound to produce a key intermediate for Bosutinib. This involved several reactions including bromination and cyclization, achieving a yield of 36.9% with high purity. This case exemplifies the compound's importance in pharmaceutical applications.

Case Study 2: Anticancer Activity Assessment

The cytotoxic potential of Schiff base complexes derived from this compound was evaluated using the MTT assay on cancer cell lines. The results indicated significant cell viability reduction at varying concentrations, highlighting the therapeutic potential of this compound and its derivatives.

Mécanisme D'action

The mechanism of action of 4-bromo-2-methoxyphenol depends on its application. For instance, as an inhibitor of enoyl-acyl carrier protein reductase, it binds to the active site of the enzyme, preventing the reduction of enoyl-ACP to acyl-ACP, which is a crucial step in fatty acid biosynthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to the death of the bacteria.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-3-methoxyphenol

- 5-Bromo-2-methoxyphenol

- 4-Hydroxy-3-methoxyphenylboronic acid

Uniqueness

4-Bromo-2-methoxyphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to other brominated phenols, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Activité Biologique

4-Bromo-2-methoxyphenol, also known as 4-bromoguaiacol, is a versatile organic compound with the molecular formula and a molecular weight of 203.03 g/mol. It is characterized by its bromine and methoxy functional groups, which contribute to its biological activity and applications in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. It has been reported to exhibit effectiveness against a variety of pathogens, including bacteria and fungi. For instance, studies have indicated that it can inhibit the growth of certain strains of Staphylococcus aureus and Escherichia coli , making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and modulation of signaling pathways involved in cell cycle regulation. Specifically, it has been noted for its inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Enzymatic Activity: It acts as a slow-binding inhibitor of InhA, an enzyme crucial for the fatty acid synthesis pathway in Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .

- Modulation of Cell Signaling Pathways: The compound influences several signaling pathways, including MAPK/ERK and NF-κB pathways, which are vital for cellular responses to stress and inflammation .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that modifications to the bromine and methoxy groups can significantly alter the biological efficacy of this compound. For example, variations in substituents on the phenolic ring have been explored to enhance its potency against specific targets .

Synthesis and Application in Drug Development

A notable application of this compound is its role as an intermediate in synthesizing Bosutinib (SKI-606), a Bcr-Abl tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML). The synthesis involves multiple steps starting from this compound, demonstrating its utility in pharmaceutical chemistry .

Clinical Relevance

In clinical settings, derivatives of this compound are being investigated for their potential use in antibody-drug conjugates (ADCs), which are designed to selectively target and kill cancer cells while minimizing damage to normal tissues . This highlights the compound's relevance not only as a building block but also as a functional agent in targeted therapies.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.03 g/mol |

| Melting Point | 34-37 °C |

| Boiling Point | 250.1 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

| Flash Point | 105 °C |

Propriétés

IUPAC Name |

4-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIIJQOEGXWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294267 | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7368-78-7 | |

| Record name | 7368-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?

A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of this compound in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []

Q2: Can you elaborate on the use of this compound in the synthesis of natural products?

A2: this compound serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.

Q3: What is the significance of determining the limit of detection for this compound in specific applications?

A3: Understanding the limit of detection (LOD) for this compound is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.